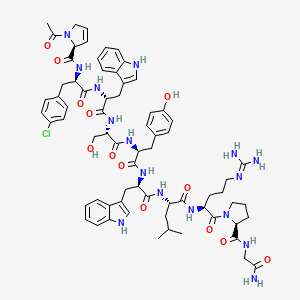![molecular formula C34H33N5O4 B1261128 (4S,5S)-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-N-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261128.png)
(4S,5S)-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-N-(phenylmethyl)-5H-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-N-(phenylmethyl)-5H-oxazole-4-carboxamide is a member of amphetamines.
Scientific Research Applications
Synthesis and Structural Studies
Copper-Catalyzed Synthesis of Oxazoles : A two-step synthesis process for 2-phenyl-4,5-substituted oxazoles, involving intramolecular copper-catalyzed cyclization of functionalized enamides, has been reported. This method demonstrates the efficiency and versatility in synthesizing oxazole derivatives, potentially including (4S,5S)-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-N-(phenylmethyl)-5H-oxazole-4-carboxamide (Kumar et al., 2012).
Study of Oxazolone Carboxamides : A study focused on the chemical optimization of acid ceramidase inhibitors, which are a class of substituted oxazol-2-one-3-carboxamides. This research contributes to understanding the potential therapeutic effects of such inhibitors in sphingolipid-mediated disorders, which could include compounds similar to the specified oxazole derivative (Caputo et al., 2020).
Chemical Properties and Reactions
Properties of Thiazole and Oxazole Derivatives : Research on the methyl ester and N,N-diethylamide of 2-azido-5-phenyl-4-thiazolecarboxylic acid indicates how azide form is retained in these compounds, both in the crystalline state and in solution. This study provides insight into the stability and reactivity of azide-substituted heterocycles, which could be relevant for understanding the properties of the specified oxazole derivative (Mamedov et al., 1993).
Photochemical Transformations of Isoxazoles : A study on the photochemistry of 4-substituted isoxazoles, including their isomerization and transformation under various conditions, provides insights into the photoreactivity of similar compounds like oxazoles. Understanding these photochemical behaviors is crucial for applications in photochemistry and photopharmacology (Dietliker et al., 1976).
Applications in Drug Discovery
Oxazole Derivatives as Antimicrobial Agents : A study on quinazolinone and thiazolidinone derivatives, including oxazole carboxamides, highlights their potential as antimicrobial agents. This indicates the relevance of oxazole derivatives in the development of new antibiotics or antifungal drugs (Desai et al., 2011).
Oxazole Derivatives in Synthesis of CCR5 Antagonists : Research on the synthesis of a CCR5 antagonist, a compound used in the treatment of conditions like HIV, involves the use of oxazole derivatives. This demonstrates the role of oxazole structures in synthesizing biologically active molecules (Ikemoto et al., 2005).
properties
Molecular Formula |
C34H33N5O4 |
|---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
(4S,5S)-4-[[2-(azidomethyl)phenyl]methyl]-N-benzyl-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C34H33N5O4/c35-39-37-24-29-15-8-7-14-28(29)22-34(33(41)36-23-25-10-3-1-4-11-25)31(26-12-5-2-6-13-26)43-32(38-34)27-16-18-30(19-17-27)42-21-9-20-40/h1-8,10-19,31,40H,9,20-24H2,(H,36,41)/t31-,34-/m0/s1 |
InChI Key |
QXLFBUYYHPSKGL-VBTAUBHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@@]2([C@@H](OC(=N2)C3=CC=C(C=C3)OCCCO)C4=CC=CC=C4)CC5=CC=CC=C5CN=[N+]=[N-] |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2(C(OC(=N2)C3=CC=C(C=C3)OCCCO)C4=CC=CC=C4)CC5=CC=CC=C5CN=[N+]=[N-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



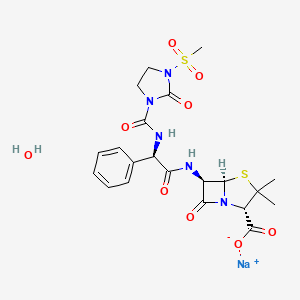


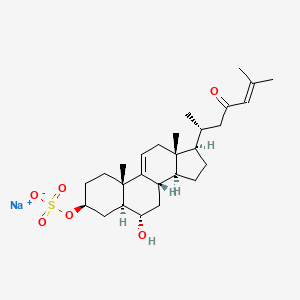
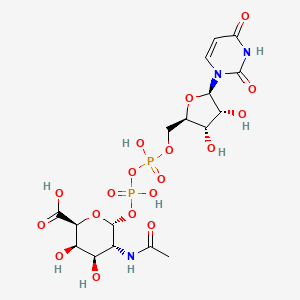
![1-hexadecyl-2-[(9Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1261055.png)

![(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone](/img/structure/B1261058.png)
![(4R,4aR,7S,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;hydrochloride](/img/structure/B1261060.png)

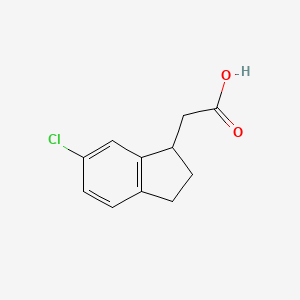
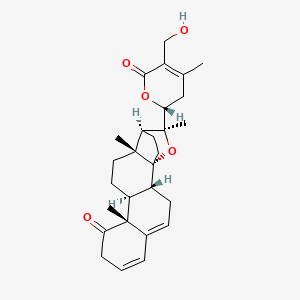
![(1R,3R,7R,9R,10S,11S)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione](/img/structure/B1261066.png)
